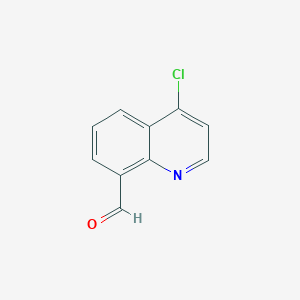
2-氯-3-(1,3-二氧戊环-2-基)-6-氟苯甲腈
描述
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile is an organic compound that features a benzene ring substituted with chlorine, fluorine, and a dioxolane ring
科学研究应用
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile has several scientific research applications:
Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material science: Utilized in the development of new materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile typically involves the reaction of 2-chloro-6-fluorobenzonitrile with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a suitable solvent like toluene . The dioxolane ring is formed through the cyclization of ethylene glycol with the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, catalyst, and reaction temperature are critical parameters in the industrial synthesis process.
化学反应分析
Types of Reactions
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, particularly involving the dioxolane ring.
Cyclization: The dioxolane ring can undergo further cyclization reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Aminated derivatives: Formed through nucleophilic substitution with amines.
Oxidized products: Resulting from the oxidation of the dioxolane ring.
Reduced products: Formed by the reduction of the nitrile group to an amine.
作用机制
The mechanism of action of 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the substituents and reaction conditions. The dioxolane ring can participate in ring-opening reactions, while the nitrile group can undergo reduction or substitution reactions.
相似化合物的比较
Similar Compounds
2-Chloro-3-(1,3-dioxolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
2-Chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline: Contains a quinoline ring with a methyl group.
2-Chloro-3-(1,3-dioxolan-2-yl)-6-methoxyquinoline: Features a methoxy group on the quinoline ring.
Uniqueness
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its reactivity and properties. The dioxolane ring adds further versatility, making it a valuable compound in various chemical reactions and applications.
属性
IUPAC Name |
2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c11-9-6(10-14-3-4-15-10)1-2-8(12)7(9)5-13/h1-2,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLZDARSXGFKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=C(C=C2)F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459339.png)
![6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1459340.png)
![Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate](/img/structure/B1459341.png)

![(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1459345.png)
![4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1459346.png)








